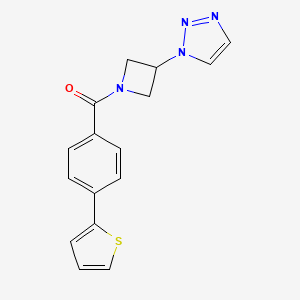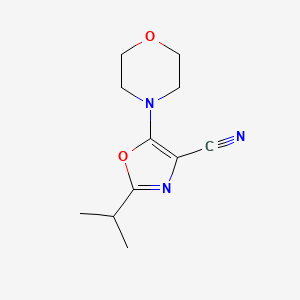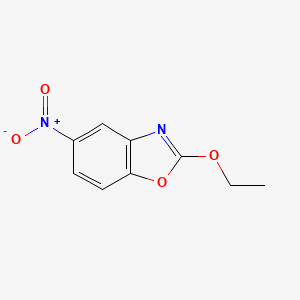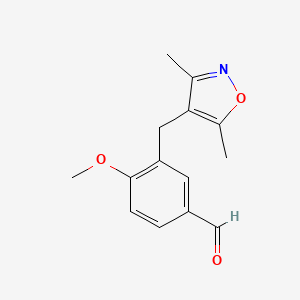![molecular formula C17H18O3 B2519528 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid CAS No. 77389-64-1](/img/structure/B2519528.png)
2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group that is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(propan-2-yl)phenol with benzyl chloride in the presence of a base to form 4-(propan-2-yl)phenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound may also exert antioxidant effects by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid can be compared with other similar compounds, such as:
4-(propan-2-yl)phenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
4-(propan-2-yl)phenoxypropionic acid: Similar structure but with a propionic acid moiety instead of a benzoic acid moiety.
4-(propan-2-yl)phenoxybutyric acid: Similar structure but with a butyric acid moiety instead of a benzoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-propan-2-ylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)13-7-9-15(10-8-13)20-11-14-5-3-4-6-16(14)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDJDDHVKNXLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2519448.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2519450.png)
![N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2519451.png)
![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)


![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2519460.png)
![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)
![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)
